molecular formula C5H5LiO B14361107 Lithium 1-methoxybutatrien-1-ide CAS No. 91664-27-6

Lithium 1-methoxybutatrien-1-ide

Cat. No.: B14361107
CAS No.: 91664-27-6
M. Wt: 88.1 g/mol
InChI Key: NQOPDGNYFMIXBS-UHFFFAOYSA-N
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Description

Lithium 1-methoxybutatrien-1-ide is a chemical compound that belongs to the class of organolithium compounds. These compounds are characterized by the presence of a lithium atom bonded to a carbon atom. This compound is of particular interest due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-methoxybutatrien-1-ide typically involves the reaction of 1-methoxybutatriene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-methoxybutatrien-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The lithium atom can be substituted with other atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrocarbons. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Lithium 1-methoxybutatrien-1-ide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and to introduce lithium atoms into organic molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium 1-methoxybutatrien-1-ide involves its ability to donate electrons and form bonds with other atoms or molecules. The lithium atom in the compound is highly reactive and can interact with various molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Lithium 1-methoxybutatrien-1-ide include other organolithium compounds such as:

  • Lithium diisopropylamide (LDA)
  • n-Butyllithium
  • Lithium tetramethylpiperidide (LiTMP)

Uniqueness

This compound is unique due to its specific structure, which includes a methoxy group and a butatriene backbone. This structure imparts unique reactivity and properties to the compound, making it valuable for specific applications that other organolithium compounds may not be suitable for.

Properties

CAS No.

91664-27-6

Molecular Formula

C5H5LiO

Molecular Weight

88.1 g/mol

InChI

InChI=1S/C5H5O.Li/c1-3-4-5-6-2;/h1H2,2H3;/q-1;+1

InChI Key

NQOPDGNYFMIXBS-UHFFFAOYSA-N

Canonical SMILES

[Li+].CO[C-]=C=C=C

Origin of Product

United States

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